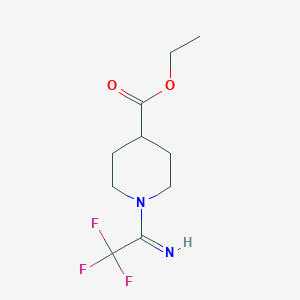

Ethyl 1-(2,2,2-trifluoroethanimidoyl)piperidine-4-carboxylate

Description

Ethyl 1-(2,2,2-trifluoroethanimidoyl)piperidine-4-carboxylate is a piperidine derivative featuring a trifluoroethanimidoyl substituent at the 1-position and an ethyl carboxylate group at the 4-position.

Properties

IUPAC Name |

ethyl 1-(2,2,2-trifluoroethanimidoyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F3N2O2/c1-2-17-8(16)7-3-5-15(6-4-7)9(14)10(11,12)13/h7,14H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWONRAICRMXMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2,2,2-trifluoroethanimidoyl)piperidine-4-carboxylate typically involves the following steps:

Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or through hydrogenation of pyridine derivatives.

Introduction of Trifluoroethanimidoyl Group: This step involves the reaction of the piperidine derivative with a trifluoroacetic acid derivative under conditions that promote the formation of the imidoyl group.

Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,2,2-trifluoroethanimidoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the trifluoroethanimidoyl group, where nucleophiles such as amines or thiols replace the trifluoro group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, under basic or acidic conditions

Major Products

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Amino or thiol derivatives

Scientific Research Applications

Ethyl 1-(2,2,2-trifluoroethanimidoyl)piperidine-4-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its piperidine structure.

Organic Synthesis:

Industrial Chemistry: It is used in the production of agrochemicals and other industrial chemicals where the trifluoromethyl group imparts desirable properties such as increased stability and lipophilicity.

Mechanism of Action

The mechanism by which Ethyl 1-(2,2,2-trifluoroethanimidoyl)piperidine-4-carboxylate exerts its effects depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity for these targets, while the piperidine ring can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Structural Features

Core Piperidine-Ethyl Carboxylate Framework

All analogs share a piperidine ring with an ethyl carboxylate group at the 4-position. Key differences arise from substituents at the 1-position:

| Compound Name | 1-Position Substituent | Key Structural Features |

|---|---|---|

| Ethyl 1-(2,2,2-trifluoroethanimidoyl)piperidine-4-carboxylate | CF₃-C=N- (trifluoroethanimidoyl) | Strong electron-withdrawing group; planar imine |

| Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate | Cl-CH₂CH₂- | Alkyl chloride; moderate polarity |

| Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate | 4-SO₂NH₂-C₆H₄-CO- (sulfamoylbenzoyl) | Sulfonamide group; hydrogen-bond donor |

| Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate | CF₃-pyrimidinyl | Heteroaromatic ring; π-π stacking potential |

| Ethyl 1-(3-hydroxy-2-(hydroxymethyl)phenethyl)piperidine-4-carboxylate | Phenolic-hydroxymethyl group | Hydrophilic; hydrogen-bond donor |

Key Observations :

- The trifluoroethanimidoyl group confers unique electronic effects compared to alkyl, sulfonamide, or aromatic substituents.

- Heterocyclic substituents (e.g., pyrimidine in ) introduce aromaticity, enhancing interactions with biological targets .

This compound

- Imine Formation : Reaction of ethyl piperidine-4-carboxylate with trifluoroacetonitrile or a trifluoroacetyl derivative under acidic or catalytic conditions.

Comparison with Other Analogs:

- Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (): Synthesized via alkylation of ethyl isonipecotate with 1-bromo-2-chloroethane using an organic base. This intermediate is critical in synthesizing umeclidinium bromide, a bronchodilator .

- Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate (): Prepared via amide coupling using EDCI/HOBt, followed by hydrazine treatment. Sulfonamide derivatives are common in antimicrobial agents .

- Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate (): Likely synthesized via nucleophilic substitution between ethyl piperidine-4-carboxylate and a halogenated pyrimidine .

Reactivity Insights :

- Chloroethyl and sulfonamide derivatives undergo further functionalization (e.g., cyclization in ), whereas trifluoroethanimidoyl analogs may exhibit stability due to the CF₃ group .

Physicochemical Properties

| Property | This compound | Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate | Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate |

|---|---|---|---|

| Lipophilicity (LogP) | High (CF₃ group) | Moderate (Cl-CH₂CH₂-) | Low (sulfonamide) |

| Solubility | Low in water; soluble in organic solvents | Moderate in polar solvents | High in aqueous buffers (H-bond donors) |

| Metabolic Stability | High (resistant to oxidation) | Moderate (susceptible to dechlorination) | Low (sulfonamide cleavage) |

Key Trends :

Biological Activity

Ethyl 1-(2,2,2-trifluoroethanimidoyl)piperidine-4-carboxylate is a piperidine derivative with significant biological activity, particularly in pharmacological applications. This compound has garnered interest due to its potential therapeutic effects and mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : C10H16F3NO2

- Molecular Weight : 239.23 g/mol

- CAS Number : 1838-39-7

The structure features a piperidine ring substituted with a trifluoroethyl group and an ethyl ester at the carboxylate position. This unique combination contributes to its biological activity.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological properties:

- Calcium Channel Modulation : Studies have shown that certain piperidine derivatives can inhibit T-type calcium channels, which are implicated in various cardiovascular conditions. For instance, related compounds have been found to lower blood pressure in hypertensive models without causing reflex tachycardia, suggesting potential use as antihypertensive agents .

- Antimicrobial Activity : Piperidine derivatives have demonstrated antifungal activity against resistant strains of Candida auris. Compounds in this class have been shown to induce apoptotic cell death and disrupt plasma membranes of fungal cells, indicating their potential as antifungal agents .

- Neuroprotective Effects : Some studies suggest that piperidine derivatives may possess neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases .

Case Study: Antifungal Activity Against Candida auris

In a study evaluating the antifungal efficacy of piperidine derivatives, several compounds were synthesized and tested against clinical isolates of Candida auris. The results showed:

- Minimum Inhibitory Concentration (MIC) : Ranged from 0.24 to 0.97 μg/mL.

- Minimum Fungicidal Concentration (MFC) : Ranged from 0.97 to 3.9 μg/mL.

These findings indicate that piperidine derivatives can effectively inhibit the growth of resistant fungal strains, highlighting their potential as new antifungal therapies .

Comparative Table of Biological Activities

| Compound Name | Biological Activity | MIC (μg/mL) | MFC (μg/mL) |

|---|---|---|---|

| This compound | Antimicrobial (against C. auris) | 0.24 - 0.97 | 0.97 - 3.9 |

| N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamide | Antihypertensive (calcium channel blocker) | N/A | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.